molecular formula C19H18O6 B5653256 5-methyl-4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

5-methyl-4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

Cat. No. B5653256
M. Wt: 342.3 g/mol
InChI Key: PCPAEDPPNSEWCQ-UHFFFAOYSA-N
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Description

This compound falls under the category of organic chemicals with a furoic acid backbone, which are known for their diverse chemical properties and potential applications in various fields of chemistry and materials science. The compound's structure suggests it could have interesting reactivity patterns and physical properties due to the presence of multiple functional groups.

Synthesis Analysis

The synthesis of similar compounds, such as 5-substituted-2,5-dihydro-2-furoic acids, has been achieved through controlled reduction and esterification processes. For instance, 5-alkyl- and 5-aryl-2-furoic acids were reduced and then esterified with acidic methanol, yielding good yields of methyl 5-alkyl-2,5-dihydro-2-furoates. These compounds showed significant spectroscopic properties, including large long-range coupling constants and high absorption maxima due to the ester carbonyl group (Masamune, Ono, & Matsue, 1975).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through various analytical techniques, including X-ray crystallography. For example, the structures of 4-halo-5-hydroxyfuran-2(5H)-ones were established through sequential halolactonization-hydroxylation reactions, with their structures confirmed by X-ray single-crystal diffraction studies (Ma, Wu, & Shi, 2004).

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from studies on similar molecules, which undergo various reactions, including esterification, cyclization, and reactions with aniline, o-phenylenediamine, and o-aminophenol, leading to diverse products with potential utility in synthetic chemistry (Pimenova et al., 2003).

properties

IUPAC Name

5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-9-10(2)19(22)25-17-11(3)15(6-5-14(9)17)23-8-13-7-16(18(20)21)24-12(13)4/h5-7H,8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPAEDPPNSEWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(OC(=C3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid

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